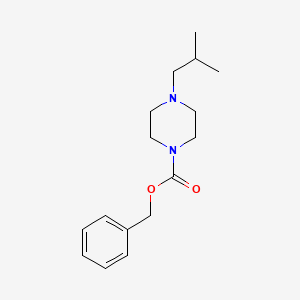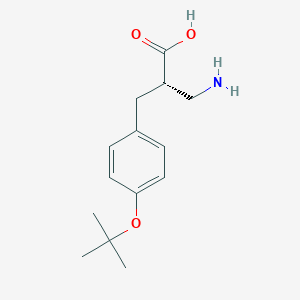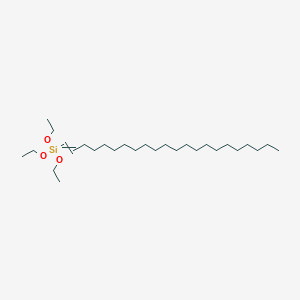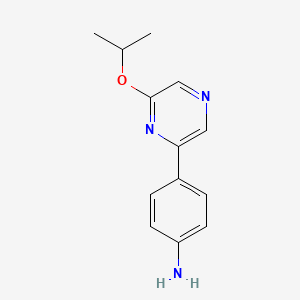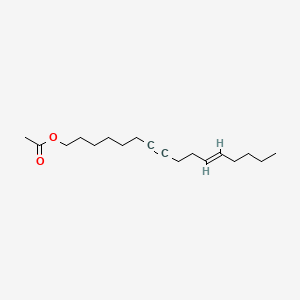
11-Hexadecen-7-yn-1-ol, acetate, (11E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-11-Hexadecen-7-yn-1-ol acetate is an organic compound characterized by its unique structure, which includes a hexadecene chain with a triple bond at the 7th position and an acetate group at the terminal end
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-11-Hexadecen-7-yn-1-ol acetate typically involves a multi-step process. One common method begins with the preparation of the alkyne intermediate, which is then subjected to a series of reactions to introduce the acetate group. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (E)-11-Hexadecen-7-yn-1-ol acetate may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
(E)-11-Hexadecen-7-yn-1-ol acetate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group into a carbonyl group.
Reduction: Reduction reactions can be employed to modify the triple bond, converting it into a double or single bond.
Substitution: The acetate group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (E)-11-Hexadecen-7-yn-1-ol acetate can yield aldehydes or ketones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
(E)-11-Hexadecen-7-yn-1-ol acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its role as a signaling molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a bioactive compound.
Industry: In industrial applications, (E)-11-Hexadecen-7-yn-1-ol acetate is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (E)-11-Hexadecen-7-yn-1-ol acetate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-11-Hexadecen-7-yn-1-ol acetate include other long-chain alkenes and alkynes with functional groups such as esters, alcohols, and ketones. Examples include:
- (E)-11-Hexadecen-7-yn-1-ol
- (E)-11-Hexadecen-7-yn-1-one
- (E)-11-Hexadecen-7-yn-1-yl acetate
Uniqueness
What sets (E)-11-Hexadecen-7-yn-1-ol acetate apart from these similar compounds is its specific combination of a triple bond at the 7th position and an acetate group at the terminal end. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
53042-78-7 |
|---|---|
Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
[(E)-hexadec-11-en-7-ynyl] acetate |
InChI |
InChI=1S/C18H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h6-7H,3-5,8-9,12-17H2,1-2H3/b7-6+ |
InChI Key |
APXMIZDFQAAIJF-VOTSOKGWSA-N |
Isomeric SMILES |
CCCC/C=C/CCC#CCCCCCCOC(=O)C |
Canonical SMILES |
CCCCC=CCCC#CCCCCCCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


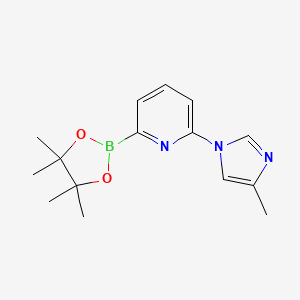
![N-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;chloride](/img/structure/B13975279.png)
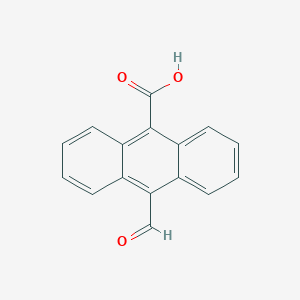
![Methyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13975285.png)
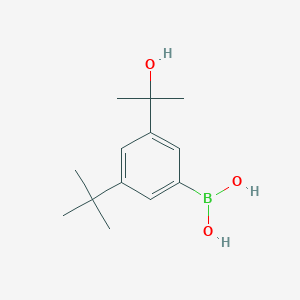
![N-[5-chloro-2,4-bis(methylsulfamoyl)phenyl]formamide](/img/structure/B13975292.png)
![6-(2-Aminopropanoyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13975299.png)

![B-[6-(2-Methylpropoxy)-2-pyrazinyl]boronic acid](/img/structure/B13975307.png)
